

The Role of Dicyclohexylamine (DCHA) in Z-L-Aha-OH: A Technical Guide

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Compound of Interest

Compound Name: Z-L-Aha-OH (DCHA)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of dicyclohexylamine (DCHA) in the context of Z-L-Aha-OH, a valuable reagent in bioconjugation and drug development. We will explore the chemical properties, synthesis, and applications of this compound, with a focus on the practical advantages conferred by the formation of the DCHA salt. Detailed experimental protocols and workflow visualizations are provided to facilitate its use in a research setting.

Introduction to Z-L-Aha-OH and the Function of DCHA

Z-L-Aha-OH is the chemical shorthand for (2S)-4-azido-2-[[[(benzyloxy)carbonyl]amino]butanoic acid. It is a non-canonical amino acid containing an azide moiety, which serves as a chemical handle for bioorthogonal "click chemistry" reactions. Specifically, the azide group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne, or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne, to form a stable triazole linkage. This functionality makes Z-L-Aha-OH a powerful tool for the site-specific modification of biomolecules, such as peptides, proteins, and oligonucleotides, in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.^{[1][2]}

The designation "(DCHA)" indicates that Z-L-Aha-OH is supplied as a dicyclohexylammonium salt. DCHA is a secondary amine that acts as an organic base.^[3] In the context of N-protected

amino acids like Z-L-Aha-OH, DCHA serves a crucial role in improving the handling and stability of the compound. Many N-protected amino acids are oils or amorphous solids that can be difficult to purify and handle. By forming a salt with DCHA, the free carboxylic acid of Z-L-Aha-OH is converted into a stable, crystalline solid.[4][5] This crystalline form is generally easier to weigh, store, and purify, ensuring greater accuracy and reproducibility in experimental setups.[4]

Data Presentation: Chemical Properties

The following table summarizes the key chemical properties of Z-L-Aha-OH and its DCHA salt.

Property	Z-L-Aha-OH (Free Acid)	Z-L-Aha-OH DCHA Salt	Dicyclohexylamine (DCHA)
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₄	C ₂₄ H ₃₇ N ₅ O ₄	C ₁₂ H ₂₃ N
Molecular Weight	278.27 g/mol	459.59 g/mol	181.32 g/mol
Appearance	Typically an oil or amorphous solid	White to off-white crystalline solid	Colorless to pale yellow liquid
Key Functional Groups	Carboxylic acid, Azide, Carbamate (Z-group)	Dicyclohexylammonium carboxylate, Azide, Carbamate (Z-group)	Secondary amine
Solubility	Soluble in many organic solvents	Generally soluble in organic solvents, solubility in aqueous solutions is pH-dependent	Sparingly soluble in water, soluble in organic solvents

Experimental Protocols

Synthesis of Z-L-Aha-OH

A plausible synthetic route for N-protected L-azidohomoalanine derivatives can be adapted from established methods for the synthesis of Fmoc-protected azido amino acids. The following protocol describes a potential two-step synthesis starting from the readily available Z-L-glutamine (Z-Gln-OH).

Step 1: Hofmann Rearrangement of Z-Gln-OH to Z-L-diaminobutanoic acid (Z-L-Dab-OH)

- Dissolve Z-Gln-OH in a mixture of DMF and water (2:1).
- Add pyridine to the solution.
- Slowly add [bis(trifluoroacetoxy)iodo]benzene to the stirred solution at room temperature.
- Allow the reaction to proceed for approximately 14 hours.
- Upon completion, the product, Z-L-Dab-OH, can be isolated and purified using standard workup procedures.

Step 2: Diazo Transfer to form Z-L-Aha-OH

- Dissolve the Z-L-Dab-OH from Step 1 in a biphasic mixture of water, methanol, and dichloromethane (1:1:1).
- Add a catalytic amount of copper(II) sulfate pentahydrate.
- Add imidazole-1-sulfonyl azide hydrochloride to the mixture.
- Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of potassium carbonate.
- Stir the reaction vigorously for about 18 hours at room temperature.
- After the reaction is complete, the organic and aqueous phases are separated.
- The aqueous phase is washed with diethyl ether, acidified to pH 2 with concentrated HCl, and then extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield Z-L-Aha-OH.

Formation of the Z-L-Aha-OH DCHA Salt

- Dissolve the crude Z-L-Aha-OH in a suitable organic solvent such as ethyl acetate.

- Slowly add one equivalent of dicyclohexylamine (DCHA) to the stirred solution at room temperature.
- Stir the mixture for a period of time to allow for the complete formation of the salt, which will typically precipitate out of the solution.
- Collect the crystalline precipitate by filtration.
- Wash the collected solid with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials or impurities.
- Dry the purified Z-L-Aha-OH DCHA salt under vacuum.

Liberation of Free Z-L-Aha-OH from its DCHA Salt

Prior to its use in peptide synthesis or bioconjugation, the free carboxylic acid of Z-L-Aha-OH must be liberated from its DCHA salt.

- Suspend the Z-L-Aha-OH DCHA salt in a suitable organic solvent such as ethyl acetate or dichloromethane.^{[5][6]}
- Add an aqueous solution of 10% phosphoric acid or an ice-cold aqueous solution of potassium bisulfate (KHSO_4) and stir the biphasic mixture vigorously.^{[5][6]} The pH of the aqueous layer should be acidic (pH 2-3).^[5]
- Continue stirring until the solid DCHA salt has completely dissolved and two clear liquid phases are present.^[5]
- Separate the organic layer containing the free Z-L-Aha-OH.
- Wash the organic layer with the acidic aqueous solution, followed by several washes with water until the pH of the aqueous wash is neutral.^[5]
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free Z-L-Aha-OH, which is often an oil.^[5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Z-L-Aha-OH

This protocol provides a general procedure for the conjugation of an azide-containing molecule (Z-L-Aha-OH, after incorporation into a peptide or other molecule) to an alkyne-containing molecule.

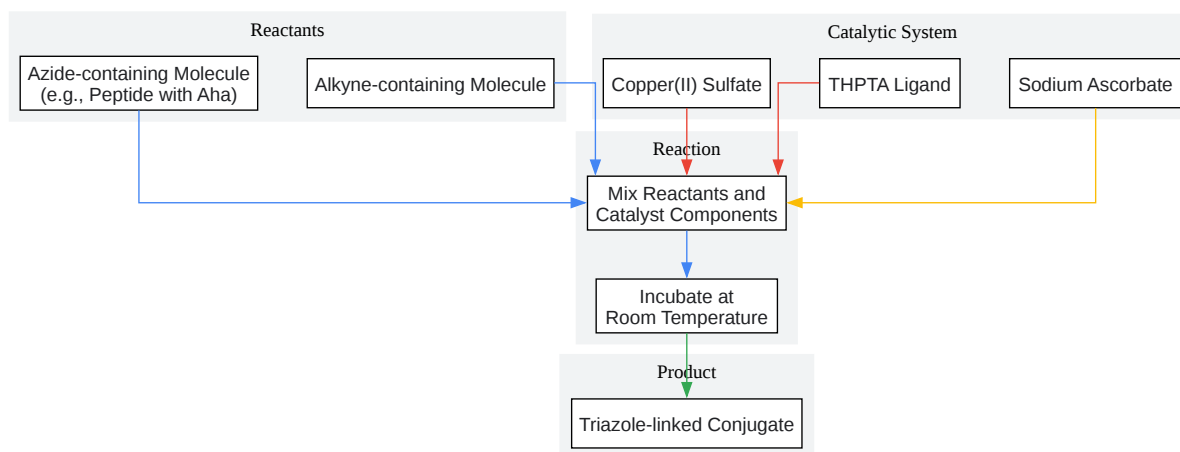
- Dissolve the alkyne-containing molecule and the azide-containing molecule (e.g., a peptide containing an Aha residue) in a suitable solvent system, which can include water, DMSO, DMF, or alcohols.[7][8]
- Prepare a stock solution of a copper(I) source, such as copper(II) sulfate, and a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.[9]
- Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.[9]
- Add the copper/ligand solution to the reaction mixture containing the alkyne and azide.
- Initiate the click reaction by adding the sodium ascorbate solution.[9]
- Allow the reaction to proceed at room temperature for a duration ranging from 30 minutes to several hours, monitoring the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).
- Once the reaction is complete, the conjugated product can be purified using standard techniques such as chromatography.

Mandatory Visualizations



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Caption: Workflow for the liberation of free Z-L-Aha-OH from its DCHA salt.



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Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

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